1-Hexyl-2,3-dimethylimidazolium chloride

Vue d'ensemble

Description

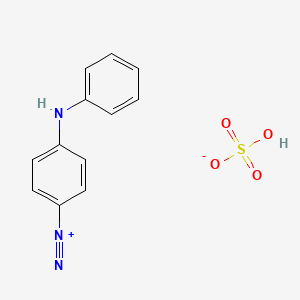

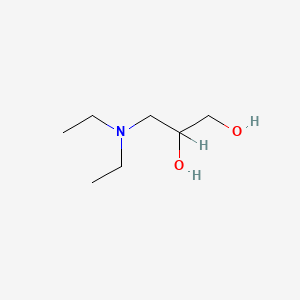

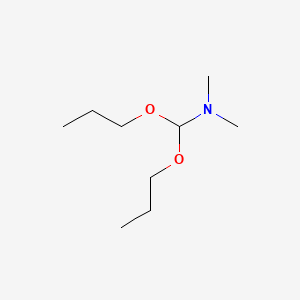

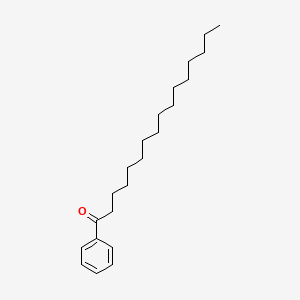

1-Hexyl-2,3-dimethylimidazolium chloride is an ionic liquid . It has a molecular formula of C11H21ClN2 and a molecular weight of 216.75 . It appears as a yellow lumpy solid .

Molecular Structure Analysis

The molecular structure of 1-Hexyl-2,3-dimethylimidazolium chloride consists of 11 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

1-Hexyl-2,3-dimethylimidazolium chloride has a melting point of 62 °C . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Environment-Friendly Medium for Various Applications

Imidazolium ionic liquids, including 1-Hexyl-2,3-dimethylimidazolium chloride, have been explored as a recyclable and reusable reaction medium . They not only act as a reaction medium but also enhance the rate of reaction . This makes them an environment-friendly medium for various applications .

Synthesis of Bioactive Organic Compounds

These ionic liquids are used in different reactions for the synthesis of bioactive organic compounds . Their use in this field is significant due to their unique chemical and physical properties .

Green Chemistry

Imidazolium ionic liquids are used as green reaction media due to their unique properties, such as nonvolatility, noninflammability, thermal stability, and controlled miscibility . They play a significant role in reactions as a solvent/catalyst .

Biomass Deconstruction

Imidazolium based ionic liquids have been employed for the degradation of biomass . For example, they have been used for the deconstruction of Water Hyacinth biomass .

Chemical Modification of Polysaccharide Cellulose

1-Hexyl-2,3-dimethylimidazolium chloride can be used as a solvent in the chemical modification of polysaccharide cellulose .

Conversion of Monosaccharides

This ionic liquid can be used as a model in the conversion of a monosaccharide like fructose into 5-hydroxymethylfurfural using H2SO4 .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that imidazolium-based ionic liquids, such as 1-hexyl-2,3-dimethylimidazolium chloride, are often used as solvents and catalysts in various chemical reactions .

Mode of Action

Imidazolium-based ionic liquids are known to enhance the rate of chemical reactions . They can form ionic bonds with other substances, which could potentially influence the reaction dynamics .

Biochemical Pathways

It has been suggested that imidazolium-based ionic liquids can play a role in the synthesis of bioactive organic compounds .

Result of Action

It has been suggested that imidazolium-based ionic liquids can influence the surface and bulk properties of aqueous solutions, behaving as short-chain cationic surfactants and showing aggregation behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hexyl-2,3-dimethylimidazolium chloride. For instance, the temperature can affect its properties in aqueous solutions . Furthermore, it has been suggested that imidazolium-based ionic liquids can increase the hydrophobicity of certain substances .

Propriétés

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.ClH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTQEXWJEPRHLV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370149 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2,3-dimethylimidazolium chloride | |

CAS RN |

455270-59-4 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-hexyl-2,3-dimethylimidazolium chloride interact with β-cyclodextrin, and what are the implications of this interaction?

A1: 1-Hexyl-2,3-dimethylimidazolium chloride forms a 1:1 inclusion complex with β-cyclodextrin. [] This means that one molecule of the ionic liquid interacts with one molecule of β-cyclodextrin. The interaction occurs through the insertion of the alkyl side chain of the ionic liquid into the hydrophobic cavity of β-cyclodextrin. [] The imidazolium ring itself does not enter the cavity. [] This interaction can be utilized for various applications, such as controlled release systems, where β-cyclodextrin can encapsulate the ionic liquid and release it under specific conditions.

Q2: How was the interaction strength between 1-hexyl-2,3-dimethylimidazolium chloride and β-cyclodextrin determined?

A2: The association constant (Ka), which represents the strength of the interaction, was determined using multiple techniques: * Competitive fluorescence method: This method utilizes a fluorescent probe that competes with the ionic liquid for binding to β-cyclodextrin. [] Changes in fluorescence intensity upon the addition of the ionic liquid provide information about the binding affinity. * Conductivity measurements: The formation of the inclusion complex affects the ionic conductivity of the solution, allowing for the determination of Ka. []* ¹⁹F NMR measurements: This technique was employed for ionic liquids containing fluorine atoms. [] Changes in the chemical shifts of fluorine nuclei upon complexation with β-cyclodextrin provided insights into the binding event.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.